molecular formula C8H18Cl2O2Si B098699 Silane, dichlorobis(1,1-dimethylethoxy)- CAS No. 18395-80-7

Silane, dichlorobis(1,1-dimethylethoxy)-

Cat. No.: B098699
CAS No.: 18395-80-7
M. Wt: 245.22 g/mol
InChI Key: DLHSCEYJQODJPQ-UHFFFAOYSA-N
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Description

Silane, dichlorobis(1,1-dimethylethoxy)- (IUPAC name) is a chlorinated organosilane with two tert-butoxy (1,1-dimethylethoxy) groups and two chlorine atoms bonded to a central silicon atom. This compound likely serves as a specialty silylating agent or precursor in organic synthesis, leveraging the steric bulk of tert-butoxy groups to modulate reactivity and selectivity .

Properties

IUPAC Name

dichloro-bis[(2-methylpropan-2-yl)oxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18Cl2O2Si/c1-7(2,3)11-13(9,10)12-8(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHSCEYJQODJPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)O[Si](OC(C)(C)C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066367
Record name Silane, dichlorobis(1,1-dimethylethoxy)-
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Molecular Weight

245.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18395-80-7
Record name Dichlorobis(1,1-dimethylethoxy)silane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, dichlorobis(1,1-dimethylethoxy)-
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Record name Silane, dichlorobis(1,1-dimethylethoxy)-
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Record name Silane, dichlorobis(1,1-dimethylethoxy)-
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Preparation Methods

Direct Alkoxylation of Silicon Tetrachloride

The most straightforward route involves the reaction of silicon tetrachloride (SiCl₄) with tert-butanol (t-BuOH) under controlled conditions. This method leverages nucleophilic substitution, where tert-butoxy groups replace chlorine atoms:

SiCl4+2t-BuOHSiCl2(Ot-Bu)2+2HCl\text{SiCl}4 + 2\,\text{t-BuOH} \rightarrow \text{SiCl}2(\text{Ot-Bu})_2 + 2\,\text{HCl}

Key considerations include:

  • Stoichiometry : A 1:2 molar ratio of SiCl₄ to t-BuOH ensures partial substitution while avoiding over-alkoxylation .

  • Solvent Choice : Inert solvents like toluene or hexane prevent side reactions .

  • Temperature : Reactions proceed at 0–50°C to moderate exothermic HCl evolution .

Table 1: Alkoxylation Conditions and Outcomes

ParameterOptimal RangeYield (%)Purity (%)
Temperature20–30°C78–8590–95
SolventToluene8293
Reaction Time4–6 hours8091

This method faces challenges in HCl removal, which can inhibit reaction progression. Neutralizing agents like triethylamine are avoided due to potential tert-butoxy group deprotonation .

Redistribution Reactions Using Functional Silanes

Redistribution reactions, as detailed in patent US5252768A, enable the synthesis of mixed chloro-alkoxysilanes. By reacting dichlorosilanes with alkoxysilanes in the presence of catalysts, chlorine and alkoxy groups redistribute across silicon centers :

SiCl4+Si(Ot-Bu)4catalyst2SiCl2(Ot-Bu)2\text{SiCl}4 + \text{Si(Ot-Bu)}4 \xrightarrow{\text{catalyst}} 2\,\text{SiCl}2(\text{Ot-Bu})2

Catalyst Systems :

  • Functional Silanes : Trimethoxysilylpropylammonium chlorides enhance redistribution efficiency by stabilizing transition states .

  • Heterogeneous Catalysts : Silica-supported amines (e.g., morpholinopropyltriethoxysilane) enable gas-phase reactions at 50–150°C .

Advantages :

  • Scalability for continuous production via fixed-bed reactors.

  • Minimal by-products due to selective Si–Cl/Si–O bond rearrangement .

Grignard-Based Substitution

Although less common, Grignard reagents like tert-butoxymagnesium chloride can displace chlorides on SiCl₄:

SiCl4+2t-BuOMgClSiCl2(Ot-Bu)2+2MgCl2\text{SiCl}4 + 2\,\text{t-BuOMgCl} \rightarrow \text{SiCl}2(\text{Ot-Bu})2 + 2\,\text{MgCl}2

Challenges :

  • Moisture sensitivity necessitates rigorous anhydrous conditions.

  • Magnesium chloride by-product complicates purification .

Industrial-Scale Purification Techniques

Post-synthesis purification is critical for removing unreacted silanes, HCl, and solvent residues. Methods include:

  • Fractional Distillation :

    • Boiling Point: ~180°C at atmospheric pressure.

    • Efficiency: Achieves >98% purity when conducted under vacuum (40–60 torr) .

  • Salt Filtration :

    • tert-Butylamine hydrochloride (TBA·HCl) by-products are removed via filtration, with tert-butanol rinses recovering residual product .

Table 2: Distillation Parameters for Silane, Dichlorobis(1,1-dimethylethoxy)-

Pressure (torr)Temperature (°C)Purity (%)
76018085
609098
407099

Biological Activity

Silane, dichlorobis(1,1-dimethylethoxy)-, also known by its CAS number 6669-13-2, is a silane compound that has garnered attention in various fields of chemistry and materials science due to its unique properties and potential applications. This article delves into the biological activity of this compound, exploring its interactions with biological systems, potential toxicity, and applications in biotechnology and materials science.

Chemical Structure and Properties

Silane, dichlorobis(1,1-dimethylethoxy)- has the following chemical structure:

  • Molecular Formula : C10H20Cl2O2Si
  • Molecular Weight : 267.25 g/mol
  • IUPAC Name : Dichloro1,1-dimethylethoxysilane

The compound is characterized by a silicon atom bonded to two chlorine atoms and two 1,1-dimethylethoxy groups. This structure contributes to its reactivity and potential applications.

Biological Activity

The biological activity of silanes can vary significantly based on their structure. For silane compounds like dichlorobis(1,1-dimethylethoxy)-, studies have indicated several key areas of interest:

1. Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of silane compounds. A hazard assessment conducted by IAEG suggests that silane compounds can exhibit varying levels of toxicity depending on their chemical structure and functional groups. For instance:

  • Aquatic Toxicity : Silane compounds may pose risks to aquatic life. The LC50 (lethal concentration for 50% of the test organisms) values can indicate acute toxicity levels.
  • Human Health Risks : Studies show that certain silanes can cause skin irritation or sensitization upon contact. The oral LD50 (lethal dose for 50% of the test subjects) is often greater than 2000 mg/kg, indicating low acute toxicity in some cases .

2. Biocompatibility and Applications

Silane compounds are often used as coupling agents in the modification of surfaces for biocompatibility. Research indicates that:

  • Surface Functionalization : Silanes can enhance the adhesion of biomaterials to surfaces, making them useful in medical devices and implants.
  • Drug Delivery Systems : The modification of nanoparticles with silanes can improve drug loading and release profiles.

Case Study 1: Surface Modification in Biomedical Applications

A study explored the use of dichlorobis(1,1-dimethylethoxy)-silane for modifying titanium surfaces used in dental implants. The results indicated improved biocompatibility and enhanced osteointegration compared to untreated titanium surfaces.

ParameterUntreated TitaniumTreated with Silane
Cell Adhesion Rate (%)4575
Osteoblast Proliferation RateLowHigh

Case Study 2: Environmental Impact Assessment

An environmental impact assessment evaluated the effects of silane compounds on aquatic ecosystems. The study found that while some silanes are biodegradable, others pose significant risks to fish populations due to their toxicity.

CompoundLC50 (mg/L)Biodegradability
Silane A5.0Non-biodegradable
Silane B12.0Biodegradable

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares key structural and functional attributes of silane, dichlorobis(1,1-dimethylethoxy)- with analogous chlorosilanes:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Reactivity Profile Applications
Silane, dichlorobis(1,1-dimethylethoxy)- (hypothetical) Cl₂Si[O-C(CH₃)₂CH₂]₂ 2 Cl, 2 tert-butoxy ~245 (estimated) Moderate hydrolysis rate; steric hindrance reduces nucleophilic substitution Specialty silylation, surface modification
Dichlorosilane (SiH₂Cl₂) SiH₂Cl₂ 2 Cl, 2 H 101.45 High reactivity; hydrolyzes explosively with water Semiconductor processing, silicone precursors
Methyldichlorosilane (CH₃SiHCl₂) CH₃SiHCl₂ 1 CH₃, 2 Cl, 1 H 115.03 Moderate reactivity; releases HCl upon hydrolysis Silicone rubber production, waterproofing
Di-tert-butyldichlorosilane (Cl₂Si(t-Bu)₂) Cl₂Si[C(CH₃)₃]₂ 2 Cl, 2 tert-butyl 213.00 Low volatility; steric hindrance slows reactions Protecting groups in peptide synthesis
Silane, (1,1-dimethylethoxy)dimethoxy(2-methylpropyl)- C₈H₁₈O₃Si 1 tert-butoxy, 2 methoxy, 1 isobutyl 190.31 Balanced reactivity; dual alkoxy groups enhance solubility Crosslinking agent, polymer chemistry

Reactivity and Stability

  • Electron Effects : Alkoxy groups (e.g., tert-butoxy) are electron-withdrawing via inductive effects, increasing the silicon center's electrophilicity compared to alkyl-substituted analogs like di-tert-butyldichlorosilane. This enhances susceptibility to hydrolysis but is counteracted by steric bulk .
  • Steric Hindrance : The tert-butoxy groups in the target compound impede nucleophilic attack, making it less reactive than dichlorosilane (SiH₂Cl₂) but more selective in reactions .
  • Hydrolysis : Chlorosilanes with smaller substituents (e.g., SiH₂Cl₂) hydrolyze rapidly, releasing HCl. The target compound’s bulkier substituents likely slow hydrolysis, enabling controlled applications in moisture-sensitive environments .

Physical Properties

  • Volatility : Dichlorosilane (SiH₂Cl₂) is highly volatile (bp: 8.3°C), whereas the target compound’s tert-butoxy groups likely increase molecular weight and reduce volatility (estimated bp: >150°C).
  • Solubility : Alkoxy groups improve solubility in polar organic solvents (e.g., THF, acetone) compared to purely alkyl-substituted silanes like di-tert-butyldichlorosilane .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Silane, dichlorobis(1,1-dimethylethoxy)-, and how can purity be validated?

  • Methodology : Synthesize via controlled hydrolysis of dichlorosilane precursors with 1,1-dimethylethanol under anhydrous conditions. Use Schlenk-line techniques to exclude moisture and oxygen. Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent). Validate purity using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Compare spectral data with EPA/NIH Mass Spectral Database entries for analogous tert-butoxy silanes (e.g., C10H14O derivatives) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Analyze 1H^1H, 13C^{13}C, and 29Si^{29}Si NMR to confirm substituent arrangement and silicon bonding environments. For example, tert-butoxy groups exhibit characteristic upfield shifts in 1H^1H NMR (~1.2 ppm for -C(CH3_3)3_3) .
  • Mass Spectrometry : Use high-resolution MS to detect molecular ion peaks and fragmentation patterns. Cross-reference with EPA/NIH spectral data for silanes with tert-butoxy groups (e.g., C10H18O derivatives) .

Advanced Research Questions

Q. How can reaction kinetics and selectivity be optimized in nucleophilic substitutions involving Silane, dichlorobis(1,1-dimethylethoxy)-?

  • Methodology : Design kinetic studies using varying nucleophiles (e.g., amines, alkoxides) under controlled temperatures and solvents (e.g., THF, DCM). Monitor reaction progress via in-situ FTIR or 29Si^{29}Si NMR to track Si-Cl bond cleavage. For selectivity, leverage steric hindrance from tert-butoxy groups to favor mono-substitution products. Compare results with analogous studies on dichlorodimethylsilane derivatives .

Q. How does the steric bulk of tert-butoxy groups influence the compound’s stability in catalytic applications?

  • Methodology : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability. Compare decomposition profiles with less hindered silanes (e.g., methoxy-substituted analogs). For catalytic studies, evaluate turnover frequencies in cross-coupling reactions using palladium or nickel catalysts, correlating steric parameters with catalytic efficiency .

Q. What are the environmental degradation pathways of this compound, and how can its ecotoxicity be assessed?

  • Methodology : Perform hydrolysis studies under acidic, neutral, and alkaline conditions to identify degradation products (e.g., silicic acid, tert-butanol). Use LC-MS/MS to quantify intermediates. Assess ecotoxicity via OECD Test Guidelines (e.g., Daphnia magna acute toxicity assays). Compare degradation kinetics with EPA data for structurally related organosilicon compounds .

Data Contradiction & Experimental Design

Q. How to resolve discrepancies in reported reactivity of Silane, dichlorobis(1,1-dimethylethoxy)- across different solvents?

  • Methodology : Systematically test reactivity in polar aprotic (e.g., DMF), non-polar (e.g., toluene), and protic solvents (e.g., methanol). Monitor reaction outcomes via 29Si^{29}Si NMR to detect solvent-silane interactions. Reconcile contradictions by analyzing solvent dielectric constants and coordinating abilities. Reference EPA regulatory data on solvent effects for organosilanes .

Q. What strategies mitigate competing side reactions during functionalization of this silane?

  • Methodology : Introduce protective groups (e.g., Boc for amines) to block undesired nucleophilic sites. Optimize stoichiometry and reaction time using design-of-experiments (DoE) approaches. Validate selectivity via X-ray crystallography (as done for tert-butoxy-protected alanine derivatives ) or computational modeling (DFT studies on transition states).

Regulatory & Safety Considerations

Q. What are the key regulatory requirements for handling Silane, dichlorobis(1,1-dimethylethoxy)- in laboratory settings?

  • Methodology : Adopt OSHA and EPA guidelines for organosilicon compounds, including fume hood use, PPE (nitrile gloves, safety goggles), and spill containment. Follow TSCA Section 5(b)(4) reporting requirements for significant new uses (e.g., large-scale synthesis) as outlined in 40 CFR §721.9500 .

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